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Compound of Interest

Compound Name: GSK3186899

Cat. No.: B607826

Introduction

GSK3186899 (also known as DDD853651 and DNDI-6899) is a preclinical drug candidate
under investigation for the treatment of visceral leishmaniasis (VL), a severe parasitic disease
caused by Leishmania donovani. This technical guide provides a comprehensive overview of
the preclinical development of GSK3186899, summarizing key data from in vitro and in vivo
studies, detailing experimental methodologies, and visualizing important biological pathways
and workflows. The development of this compound has been a collaborative effort, notably
involving GlaxoSmithKline (GSK) and the Drug Discovery Unit at the University of Dundee.[1]

Mechanism of Action

GSK3186899 exerts its anti-leishmanial effect through the inhibition of a parasite-specific
kinase.[2] Target deconvolution studies have identified the principal target as the cell division
cycle-2-related kinase 12 (CRK12) of Leishmania donovani.[2][3] CRK12 is essential for the
parasite's survival and proliferation.[3][4] Inhibition of CRK12 by GSK3186899 leads to cell
cycle arrest in the G1 and G2/M phases, ultimately resulting in parasite death.[4]

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b607826?utm_src=pdf-interest
https://www.benchchem.com/product/b607826?utm_src=pdf-body
https://www.benchchem.com/product/b607826?utm_src=pdf-body
https://www.mdpi.com/2218-273X/11/3/458
https://www.benchchem.com/product/b607826?utm_src=pdf-body
https://discovery.dundee.ac.uk/en/publications/identification-of-gsk3186899ddd853651-as-a-preclinical-developmen/
https://discovery.dundee.ac.uk/en/publications/identification-of-gsk3186899ddd853651-as-a-preclinical-developmen/
https://pmc.ncbi.nlm.nih.gov/articles/PMC353103/
https://pmc.ncbi.nlm.nih.gov/articles/PMC353103/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8066228/
https://www.benchchem.com/product/b607826?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8066228/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607826?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing
(GSK3186899)

[nhibition

Leishmania donovani CRK12

Promotes

y

Parasite Cell Cycle
(G1, G2/M phases)

(Parasite Proliferation) ol Parasite Death

Click to download full resolution via product page

Figure 1: Mechanism of action of GSK3186899.

Data Presentation

The following tables summarize the key quantitative data from the preclinical evaluation of
GSK3186899.

Table 1: In Vitro Activity of GSK3186899
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Cell
Assay Type . . Parameter Value Reference
Line/Organism

Intramacrophage L. donovani in

EC50 1.4 uM [5]
Assay THP-1 cells

Cytotoxicity THP-1 cells EC50 >50 uM [5]

Table 2: In Vivo Efficacy of GSK3186899 in a Mouse
Model of Vi L L eis .

. . . Parasite Load
Dosing Regimen Duration . Reference
Suppression (%)

25 mg/kg, b.i.d. 10 days 99

50 mg/kg, b.i.d. 5 days 85 [6]

Table 3: Pharmacokinetic Parameters of an Analog of

GSK3186899 (Compound 15) in Mice

Parameter Value
Oral Bioavailability (Fpo) 44%
Coefficient of Variation (%CV) in Exposure 79%

Table 4: In Vitro Safety and Toxicology Profile of
GSK3186899
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Assay Result Reference

Cytochrome P450 (CYP3A4)

o No significant inhibition [5]
Inhibition
Ames Test Standard protocol used [6]
Mouse Lymphoma Assay

Standard protocol used [6]
(MLA)
hERG Inhibition Standard protocol used [6]
] Tolerated at 100, 300, and

7-Day Rat Toxicology [6]

1000 mg/kg

Experimental Protocols
In Vitro Intramacrophage Assay

This assay assesses the efficacy of compounds against the intracellular amastigote stage of L.
donovani within a human macrophage cell line.
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Figure 2: Workflow for the in vitro intramacrophage assay.
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Methodology:

Cell Culture: THP-1 human monocytic leukemia cells are cultured in RPMI-1640 medium
supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO2 incubator.[7]

Differentiation: THP-1 cells are differentiated into adherent macrophages by treatment with
phorbol 12-myristate 13-acetate (PMA).[7][8]

Parasite Culture:Leishmania donovani promastigotes are cultured in appropriate media to
the stationary phase.[8]

Infection: Differentiated THP-1 cells are infected with stationary phase L. donovani
promastigotes at a multiplicity of infection (MOI) of 10:1 (parasites to macrophages) and
incubated to allow for parasite invasion and transformation into amastigotes.[7][8]

Compound Addition: GSK3186899 is added to the infected cell cultures at various
concentrations.

Incubation: The treated, infected cells are incubated for 48 hours at 37°C.[7]

Analysis: The number of viable intracellular amastigotes is determined. This can be achieved
through various methods, including microscopic counting after Giemsa staining or a parasite
rescue and transformation assay where macrophages are lysed, and the released
amastigotes are allowed to transform back into promastigotes, with their subsequent growth
quantified.[2][7]

EC50 Determination: The half-maximal effective concentration (EC50) is calculated from the
dose-response curve.

In Vivo Mouse Model of Visceral Leishmaniasis

This model is used to evaluate the in vivo efficacy of anti-leishmanial compounds.
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Figure 3: Workflow for the in vivo mouse efficacy model.
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Methodology:

Animal Model: Female BALB/c mice are commonly used for this model.[6]

« Infection: Mice are infected intravenously with L. donovani amastigotes. The infection is
allowed to establish for 7 days.[6]

o Treatment: GSK3186899 is administered orally (p.o.) via gavage. A typical dosing regimen is
25 mg/kg twice daily (b.i.d.) for 10 days.[6] A vehicle control group is included in the study.

» Efficacy Evaluation: At the end of the treatment period, mice are euthanized. The livers are
excised and weighed.

» Parasite Burden Determination: Liver smears are prepared and stained with Giemsa. The
number of amastigotes per 500 liver cells is counted under a microscope.

o Calculation of Leishman-Donovan Units (LDU): The parasite burden is expressed in
Leishman-Donovan Units (LDU), calculated as: LDU = (number of amastigotes / 500
nucleated cells) x liver weight (in grams).[6]

o Percentage Suppression: The percentage of parasite load suppression is calculated by
comparing the LDU of the treated group to the vehicle control group.[6]

Conclusion

The preclinical data for GSK3186899 demonstrate its potential as a novel oral therapeutic for
visceral leishmaniasis. Its potent in vitro and in vivo activity against Leishmania donovani,
coupled with a promising safety profile, has led to its nomination as a clinical candidate.[1] The
mechanism of action, through the inhibition of the parasite-specific kinase CRK12, represents a
novel approach to treating this neglected tropical disease. Further clinical development is
underway to establish its safety and efficacy in humans.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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